molecular formula C7H18N4 B3056073 N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine CAS No. 68758-73-6

N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine

Cat. No.: B3056073
CAS No.: 68758-73-6
M. Wt: 158.25 g/mol
InChI Key: BEIDPQDXXXUJEZ-UHFFFAOYSA-N
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Description

N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine is an organic compound with the molecular formula C7H18N4 It is a derivative of ethylenediamine, where one of the amino groups is substituted with an imidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine typically involves the reaction of ethylenediamine with an appropriate imidazolidinyl precursor. One common method is the nucleophilic substitution reaction where ethylenediamine reacts with a halogenated imidazolidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogenated compounds, alkylating agents; reactions are conducted in polar solvents like ethanol or methanol under basic conditions.

Major Products:

    Oxidation: Imidazolidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. In receptor-mediated processes, the compound can act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways.

Comparison with Similar Compounds

    Ethylenediamine: A simpler analogue without the imidazolidinyl substitution.

    N-(2-(Pyrrolidin-1-yl)ethyl)ethylenediamine: A similar compound where the imidazolidinyl group is replaced with a pyrrolidinyl group.

    N-(2-(Morpholin-1-yl)ethyl)ethylenediamine: Another analogue with a morpholinyl group instead of the imidazolidinyl group.

Uniqueness: N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine is unique due to the presence of the imidazolidinyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(2-imidazolidin-1-ylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N4/c8-1-2-9-3-5-11-6-4-10-7-11/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIDPQDXXXUJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN1)CCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071734
Record name N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68758-73-6
Record name N1-[2-(1-Imidazolidinyl)ethyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68758-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(2-(1-imidazolidinyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-[2-(1-imidazolidinyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(imidazolidin-1-yl)ethyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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